molecular formula C14H13Br2N B14204454 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline CAS No. 830324-28-2

2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline

Cat. No.: B14204454
CAS No.: 830324-28-2
M. Wt: 355.07 g/mol
InChI Key: XWLYNZOESKEPMU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline is an organic compound characterized by the presence of bromomethyl groups attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline typically involves the bromomethylation of aniline derivatives. One common method includes the reaction of aniline with formaldehyde and hydrobromic acid, resulting in the formation of bromomethyl groups on the aromatic ring. The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups and catalysts can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and secondary amines.

    Oxidation Reactions: Formation of aldehydes and carboxylic acids.

    Reduction Reactions: Formation of methylated derivatives.

Scientific Research Applications

2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)phenylboronic acid
  • 2-(Bromomethyl)phenylthiophene
  • 2-(Bromomethyl)phenylpropionic acid

Uniqueness

2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline is unique due to the presence of two bromomethyl groups attached to an aniline structure This dual functionality allows for diverse chemical modifications and applications in various fields

Properties

CAS No.

830324-28-2

Molecular Formula

C14H13Br2N

Molecular Weight

355.07 g/mol

IUPAC Name

2-(bromomethyl)-N-[2-(bromomethyl)phenyl]aniline

InChI

InChI=1S/C14H13Br2N/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,17H,9-10H2

InChI Key

XWLYNZOESKEPMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)NC2=CC=CC=C2CBr

Origin of Product

United States

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